molecular formula C19H16Cl2N2O4S2 B3552739 N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide

N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide

Cat. No.: B3552739
M. Wt: 471.4 g/mol
InChI Key: WMXNYWZXZRQKIS-UHFFFAOYSA-N
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Description

N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and agrochemicals, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide typically involves the reaction of 2,3-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide
  • N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide

Comparison: N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,3-dichlorophenyl group and the sulfonamide moiety provides unique properties that may not be present in similar compounds, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S2/c1-13-5-9-15(10-6-13)28(24,25)22-14-7-11-16(12-8-14)29(26,27)23-18-4-2-3-17(20)19(18)21/h2-12,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXNYWZXZRQKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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